1-Adamantyl bromomethyl ketone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

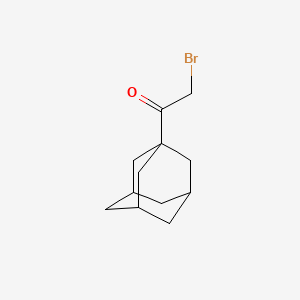

Structure

3D Structure

Properties

IUPAC Name |

1-(1-adamantyl)-2-bromoethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrO/c13-7-11(14)12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWCDIRFSULAMOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80199229 | |

| Record name | Ethanone, 2-bromo-1-tricyclo(3.3.1.1(sup 3,7))dec-1-yl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80199229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5122-82-7 | |

| Record name | Adamantyl bromomethyl ketone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5122-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 2-bromo-1-tricyclo(3.3.1.1(sup 3,7))dec-1-yl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005122827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 2-bromo-1-tricyclo(3.3.1.1(sup 3,7))dec-1-yl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80199229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromomethyl tricyclo[3.3.1.13,7]dec-1-yl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.509 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Adamantyl bromomethyl ketone chemical properties

An In-Depth Technical Guide to 1-Adamantyl Bromomethyl Ketone: Properties, Synthesis, and Reactivity

Authored by: A Senior Application Scientist

Foreword

The adamantane cage, a rigid, tricyclic hydrocarbon, has long captured the fascination of chemists. Its unique steric and electronic properties have made it a valuable scaffold in medicinal chemistry and materials science.[1] When functionalized, this diamondoid structure imparts desirable characteristics such as high stability and lipophilicity to parent molecules. This compound is a key intermediate that combines the distinctive adamantane moiety with a reactive α-haloketone functionality, opening a gateway to a diverse array of more complex adamantane derivatives. This guide provides an in-depth exploration of the chemical properties, synthesis, and reactivity of this compound for researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound is a colorless solid that is stable at room temperature.[2] Its key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₇BrO | [2][3] |

| Molar Mass | 257.17 g/mol | [2][3] |

| Melting Point | 76-79 °C (lit.) | [2][3][4] |

| Boiling Point (Predicted) | 320.3 ± 15.0 °C | [2] |

| Density (Predicted) | 1.439 ± 0.06 g/cm³ | [2] |

| Flash Point | 61.1 °C | [2] |

| Storage Temperature | Room Temperature | [2] |

| CAS Number | 5122-82-7 | [2][3] |

Synthesis and Mechanistic Pathways

The most common and efficient synthesis of this compound involves the α-bromination of its precursor, 1-adamantyl methyl ketone.

Synthetic Protocol: α-Bromination of 1-Adamantyl Methyl Ketone

A widely employed method for this transformation utilizes N-bromosuccinimide (NBS) as the bromine source.[4]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-adamantyl methyl ketone (1.0 equivalent) in a mixed solvent system of petroleum ether and methanol.

-

Addition of Brominating Agent: Add N-bromosuccinimide (NBS) (1.1 equivalents) to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 333 K or 60 °C) and maintain for 2 hours.[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC).[4]

-

Workup and Isolation: After the reaction is complete, cool the mixture and slowly pour it into ice-cold water with continuous stirring for about 10 minutes. The resulting solid product is collected by filtration.

-

Purification: Wash the collected solid sequentially with distilled water. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetone to yield pure this compound.[4]

Mechanistic Insights

The α-halogenation of ketones can proceed via different mechanisms depending on the reaction conditions (acidic, basic, or neutral). The use of NBS suggests a radical or an acid-catalyzed pathway. In the presence of a small amount of acid (often generated in situ), the reaction proceeds through an enol intermediate.[5]

The causality behind this experimental choice lies in the controlled and selective monobromination at the α-position. The enol form of the ketone acts as a nucleophile, attacking the bromine source.[5] Symmetrical ketones or those with only one enolizable carbon, like 1-adamantyl methyl ketone, are ideal substrates to ensure a single product.[5]

Caption: Synthetic workflow for this compound.

Key Reactions and Synthetic Utility

The synthetic utility of this compound stems from the reactivity of the α-haloketone moiety. This functional group has several electrophilic sites that can be targeted by nucleophiles.[6]

Nucleophilic Substitution at the α-Carbon

The primary mode of reactivity for this compound is nucleophilic substitution at the carbon atom bearing the bromine. Due to the presence of the adjacent electron-withdrawing carbonyl group, this carbon is highly electrophilic and susceptible to attack by a wide range of nucleophiles.[6]

The reaction typically proceeds via an SN2 mechanism.[7] SN1 pathways are generally disfavored for α-halocarbonyl compounds because they would form a less stable carbocation at the α-position.[7] The use of less basic nucleophiles is generally preferred to avoid competing side reactions such as enolate formation, which can occur with strongly basic nucleophiles.[7]

General Protocol for Nucleophilic Substitution:

-

Reaction Setup: Dissolve this compound (1.0 equivalent) in a suitable aprotic polar solvent such as dimethylformamide (DMF).

-

Addition of Nucleophile and Base: Add the desired nucleophile (e.g., a carboxylic acid, phenol, or thiol; 1.5 equivalents) and a mild base such as potassium carbonate (1.2 equivalents).[4]

-

Reaction Conditions: Stir the mixture at room temperature for approximately 3 hours, or until TLC analysis indicates the consumption of the starting material.[4]

-

Workup and Purification: The reaction mixture is typically worked up by pouring it into water and extracting the product with an organic solvent. The product can then be purified by column chromatography or recrystallization.

Caption: SN2 reaction mechanism at the α-carbon.

Spectroscopic Analysis

The rigid and highly symmetric nature of the adamantane cage provides distinct spectroscopic signatures.[1] The substitution at the 1-position (a bridgehead) maintains a C₃ᵥ symmetry, which simplifies the NMR spectra compared to substitution at the 2-position.[1]

| Spectroscopic Technique | Expected Features for this compound |

| ¹H NMR | - The spectrum will be relatively simple due to the molecule's symmetry.[1]- A singlet corresponding to the two protons of the bromomethyl group (CH₂Br) is expected.- Several broad singlets or multiplets corresponding to the protons of the adamantyl cage will be observed.[1] |

| ¹³C NMR | - A signal for the carbonyl carbon (C=O).- A signal for the bromomethyl carbon (CH₂Br).- Four distinct signals for the carbons of the adamantane cage, reflecting the C₃ᵥ symmetry. |

| Infrared (IR) Spectroscopy | - A strong absorption band characteristic of the carbonyl (C=O) stretch.- Characteristic C-H and C-C vibrational modes of the adamantane cage.[1] |

| Mass Spectrometry (MS) | - The molecular ion peak (M⁺) should be observable.- A prominent fragmentation pathway is the loss of the bromomethyl ketone group to form the stable 1-adamantyl cation.[1][8] |

Safety and Handling

This compound is classified as an irritant and should be handled with appropriate safety precautions.[2][3]

| Hazard Class | GHS Classification | Precautionary Statements |

| Skin Irritation | Category 2 (H315) | P264, P280, P302+P352 |

| Eye Irritation | Category 2 (H319) | P280, P305+P351+P338 |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (H335) - Respiratory system | P261, P271 |

Handling and Storage:

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[2] A dust mask (type N95 or equivalent) is also recommended.[3]

-

Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store at room temperature in a tightly sealed container.[2]

-

In Case of Contact: If the substance comes into contact with the eyes, rinse immediately with plenty of water and seek medical advice.[2] In case of skin contact, wash thoroughly with soap and water. Contaminated clothing should be removed immediately.[2]

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its preparation is straightforward, and the reactivity of the α-haloketone functionality allows for the introduction of a wide range of substituents via nucleophilic substitution. The unique properties conferred by the adamantyl group make this compound and its derivatives of significant interest in the development of new pharmaceuticals and advanced materials. A thorough understanding of its chemical properties, synthetic routes, and handling requirements is essential for its safe and effective use in research and development.

References

- ChemBK. (2024, April 9). This compound.

- JoVE. (2025, May 22). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution.

- Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5011–5089.

- University of Pretoria. (n.d.). Nucleophilic substitution reactions of α-haloketones: A computational study.

- YouTube. (2019, January 9). Mechanism of alpha-halogenation of ketones.

- Boschman, L., et al. (2014). Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane. Journal of The American Society for Mass Spectrometry, 25(10), 1746–1754.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chembk.com [chembk.com]

- 3. This compound 97 5122-82-7 [sigmaaldrich.com]

- 4. This compound | 5122-82-7 [chemicalbook.com]

- 5. m.youtube.com [m.youtube.com]

- 6. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]

- 8. Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane - PMC [pmc.ncbi.nlm.nih.gov]

The Adamantane Advantage: A Technical Guide to 1-Adamantyl Bromomethyl Ketone

In the landscape of modern drug discovery and development, the strategic incorporation of unique molecular scaffolds is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. Among these, the adamantane moiety stands out as a "lipophilic bullet," a rigid, three-dimensional hydrocarbon cage that can significantly enhance a molecule's metabolic stability, modulate its bioavailability, and provide a robust anchor for interacting with biological targets.[1][2] This guide provides an in-depth technical overview of 1-Adamantyl bromomethyl ketone (CAS 5122-82-7), a key building block that serves as a gateway to a diverse array of adamantane-containing compounds for researchers, medicinal chemists, and drug development professionals.

Molecular Profile and Physicochemical Properties

This compound, also known as 1-(bromoacetyl)adamantane, is a crystalline solid at room temperature, typically appearing as a white to off-white powder.[3] Its rigid, cage-like adamantyl group, combined with a reactive α-bromoketone functionality, makes it a versatile intermediate in organic synthesis.[4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 5122-82-7 | |

| Molecular Formula | C₁₂H₁₇BrO | |

| Molecular Weight | 257.17 g/mol | |

| Appearance | White to off-white solid/crystalline powder | [3][6] |

| Melting Point | 76-79 °C | [7] |

| Boiling Point | 320.3 ± 15.0 °C (Predicted) | [6][7] |

| Density | 1.439 ± 0.06 g/cm³ (Predicted) | [6][7] |

| Solubility | Soluble in organic solvents like diethyl ether and methanol | [3] |

Note: Predicted values are based on computational models and should be considered estimates.

The presence of the bromine atom significantly enhances the electrophilic character of the adjacent carbon, making it highly susceptible to nucleophilic attack.[4] The ketone group itself offers a handle for a variety of chemical transformations, including condensation reactions and reductions.[4]

Synthesis and Mechanistic Insights

The primary and most direct route to this compound is through the α-bromination of its precursor, 1-Adamantyl methyl ketone. This reaction is a classic example of an acid-catalyzed halogenation of a ketone, proceeding through an enol intermediate.

Synthesis of the Precursor: 1-Adamantyl Methyl Ketone

1-Adamantyl methyl ketone (CAS 1660-04-4) is itself a valuable intermediate.[8] It is typically synthesized from 1-adamantanecarboxylic acid. One established method involves the reaction of 1-adamantanecarboxylic acid with acetic acid in the gas phase over a metal oxide catalyst, such as calcium oxide, at high temperatures (470-480 °C).[9] Another common laboratory-scale synthesis involves the conversion of 1-adamantanecarboxylic acid to its acyl chloride using an agent like thionyl chloride (SOCl₂), followed by reaction with a suitable methylating agent, such as a methyl Grignard reagent (methylmagnesium iodide).[10]

α-Bromination of 1-Adamantyl Methyl Ketone

The conversion of 1-Adamantyl methyl ketone to the target compound is efficiently achieved through reaction with a brominating agent, such as N-Bromosuccinimide (NBS), in the presence of an acid catalyst.[3]

Step-by-Step Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-Adamantyl methyl ketone (1.0 equivalent) in a mixed solvent system, such as petroleum ether and methanol.

-

Addition of Brominating Agent: Add N-Bromosuccinimide (NBS) (1.1 equivalents) to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 60 °C or 333 K) and maintain for 2 hours.[3] Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture. The product, this compound, will often precipitate out of the solution. Collect the solid by filtration. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[3]

Causality Behind Experimental Choices:

-

NBS as Brominating Agent: NBS is a convenient and safer source of electrophilic bromine compared to liquid bromine. It allows for a controlled reaction.

-

Acid Catalysis and Enol Formation: The reaction is acid-catalyzed because the protonation of the carbonyl oxygen facilitates the formation of the enol tautomer. This enol is the nucleophilic species that attacks the electrophilic bromine.[11][12] The rate-determining step is the formation of this enol.[11]

-

Solvent System: The choice of a mixed solvent system like petroleum ether and methanol helps to dissolve the starting material while allowing for the precipitation of the product upon formation, aiding in its isolation.[3]

Diagram: Acid-Catalyzed Bromination Mechanism

Sources

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. This compound | 5122-82-7 [chemicalbook.com]

- 4. CAS 5122-82-7: Adamantyl bromomethyl ketone | CymitQuimica [cymitquimica.com]

- 5. scbt.com [scbt.com]

- 6. This compound | 5122-82-7 [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. nbinno.com [nbinno.com]

- 9. RU2380349C1 - 1-adamantyl methyl ketone synthesis method - Google Patents [patents.google.com]

- 10. CCCC 2006, Volume 71, Issue 5, Abstracts pp. 709-722 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Molecular Structure and Properties of 1-Adamantyl Bromomethyl Ketone

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Adamantane Moiety in Modern Drug Discovery

The adamantane scaffold, a rigid, tricyclic hydrocarbon (C₁₀H₁₆), has emerged as a privileged structural motif in medicinal chemistry.[1] Its unique combination of properties, including high lipophilicity, metabolic stability, and a three-dimensional structure that allows for precise spatial orientation of functional groups, makes it an invaluable component in the design of novel therapeutics.[2][3] Adamantane-containing drugs are currently utilized in the treatment of a range of diseases, from viral infections and neurodegenerative disorders to type 2 diabetes.[4] The incorporation of the adamantyl group can significantly enhance the pharmacokinetic and pharmacodynamic profiles of a drug candidate by, for example, improving its absorption, distribution, metabolism, and excretion (ADME) properties.[2]

This guide focuses on a key building block for the synthesis of adamantane-based pharmaceuticals: 1-Adamantyl bromomethyl ketone (also known as 1-(bromoacetyl)adamantane). This bifunctional molecule, featuring the robust adamantane cage and a reactive α-bromoketone moiety, serves as a versatile intermediate for the introduction of the adamantyl group into a wide array of bioactive molecules.[4] A thorough understanding of its molecular structure, properties, and reactivity is paramount for its effective utilization in drug development pipelines.

Molecular Structure and Physicochemical Properties

This compound possesses the chemical formula C₁₂H₁₇BrO and a molecular weight of 257.17 g/mol .[5] The molecule's structure is characterized by a carbonyl group and a bromine atom attached to the methyl group, which is in turn bonded to one of the four equivalent bridgehead positions of the adamantane cage.

Diagram 1: Molecular Structure of this compound

Sources

1-Adamantyl bromomethyl ketone melting point

An In-depth Technical Guide to 1-Adamantyl Bromomethyl Ketone: Properties, Synthesis, and Characterization

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key building block in synthetic organic chemistry and drug discovery. Its unique polycyclic adamantane cage imparts desirable pharmacological properties such as high lipophilicity and metabolic stability, making it a valuable moiety in the design of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its physicochemical properties, synthesis, purification, and characterization.

Physicochemical Properties and Safety Data

This compound, also known as 1-(bromoacetyl)adamantane, is a white crystalline solid at room temperature.[1] A thorough understanding of its physical and chemical properties is paramount for its effective use in research and development.

Structural and Physical Data

The adamantane cage structure is a rigid, strain-free, and highly symmetrical tricyclic alkane. This unique three-dimensional structure is central to the compound's utility in medicinal chemistry.

| Property | Value | Source(s) |

| CAS Number | 5122-82-7 | [2] |

| Molecular Formula | C₁₂H₁₇BrO | [2] |

| Molecular Weight | 257.17 g/mol | |

| Melting Point | 76-79 °C (lit.) | [2][3][4][5] |

| 75-79 °C | [6] | |

| 80-90 °C | [7] | |

| Boiling Point | 320.3 ± 15.0 °C (Predicted) | [2][4] |

| Density | 1.439 ± 0.06 g/cm³ (Predicted) | [2][4] |

| Appearance | White crystalline powder |

Safety and Handling

As with any halogenated organic compound, appropriate safety precautions must be observed when handling this compound. It is classified as an irritant.[2]

-

Hazard Statements : Irritating to eyes, respiratory system, and skin.[2]

-

Precautionary Measures :

Synthesis and Purification

The synthesis of this compound is typically achieved through the bromination of its precursor, 1-adamantyl methyl ketone. The choice of brominating agent and reaction conditions is critical to achieving a high yield and purity of the final product.

Synthetic Pathway: Bromination of 1-Adamantyl Methyl Ketone

A common and effective method involves the use of N-bromosuccinimide (NBS) as the brominating agent.[1][4] This reagent is favored for its selectivity and ease of handling compared to liquid bromine.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is a self-validating system, where successful execution leads to the desired product with high purity, verifiable through the characterization methods outlined in the subsequent section.

Materials:

-

1-Adamantyl methyl ketone (1.0 equiv)

-

N-Bromosuccinimide (NBS) (1.1 equiv)

-

Petroleum ether

-

Methanol

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 1-adamantyl methyl ketone in a mixed solvent system of petroleum ether and methanol.[1][4]

-

Add N-bromosuccinimide (1.1 equivalents) to the solution.[1][4]

-

Heat the reaction mixture to reflux at 333 K (60 °C) and maintain for 2 hours.[1][4]

-

Monitor the reaction progress using thin-layer chromatography (TLC).[4]

-

Upon completion, allow the mixture to cool to room temperature, during which the product will precipitate.[1][4]

-

Purify the collected solid by recrystallization from ethanol to yield pure this compound.[1][4]

Characterization and Quality Control

The identity and purity of the synthesized this compound must be confirmed through rigorous analytical techniques.

Spectroscopic Analysis

-

Fourier-Transform Infrared (FTIR) Spectroscopy : The FTIR spectrum should be acquired to confirm the presence of key functional groups. The prominent carbonyl (C=O) stretching vibration is expected in the region of 1700-1725 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum will provide characteristic signals for the adamantyl cage protons and the bromomethyl protons. The singlet corresponding to the -CH₂Br protons is a key diagnostic peak.

-

¹³C NMR : The carbon NMR spectrum will confirm the presence of the carbonyl carbon and the carbons of the adamantane framework.

-

ChemicalBook provides reference spectra for this compound which can be used for comparison.[8]

Purity Assessment

The purity of the final product is typically assessed by chromatographic methods and melting point analysis. A sharp melting point range, consistent with the literature values (76-79 °C), is a strong indicator of high purity.[1][2][3][4][5] Commercial suppliers often provide the compound with a purity of 97% or higher.

Applications in Research and Development

This compound serves as a versatile intermediate in organic synthesis.[2] Its rigid and lipophilic adamantane core makes it an attractive building block in drug design, particularly for antiviral agents.[9] The bromo-keto functionality allows for a variety of subsequent chemical transformations, enabling the synthesis of more complex molecules. It is a key intermediate in the synthesis of various derivatives and is used in chemical synthesis studies.[4][10]

Caption: Key application areas of this compound.

Conclusion

This technical guide has provided a comprehensive overview of this compound, from its fundamental physicochemical properties and safe handling procedures to its synthesis and characterization. The provided protocols and data are intended to equip researchers and drug development professionals with the necessary information for the successful application of this important chemical intermediate. The unique structural features of the adamantane moiety continue to make this compound and its derivatives valuable tools in the pursuit of novel chemical entities with significant therapeutic potential.

References

- This compound. ChemBK. [Link]

- GHS 11 (Rev.11) SDS Word 下载CAS: 5122-82-7 Name... XiXisys. [Link]

Sources

- 1. 5122-82-7 | CAS DataBase [m.chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 5122-82-7 Name: Bromomethyl tricyclo[3.3.1.13,7]dec-1-yl ketone [xixisys.com]

- 4. This compound | 5122-82-7 [chemicalbook.com]

- 5. Sigma Aldrich this compound 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 6. 5122-82-7 Cas No. | 1-(Bromoacetyl)adamantane | Apollo [store.apolloscientific.co.uk]

- 7. combi-blocks.com [combi-blocks.com]

- 8. This compound(5122-82-7) 1H NMR [m.chemicalbook.com]

- 9. 1-(Bromoacetyl)adamantane (5122-82-7) at Nordmann - nordmann.global [nordmann.global]

- 10. 1-金刚烷基溴甲酮 97% | Sigma-Aldrich [sigmaaldrich.com]

A Technical Guide to the Solubility Profile of 1-Adamantyl Bromomethyl Ketone

Abstract

1-Adamantyl bromomethyl ketone (CAS: 5122-82-7) is a key synthetic intermediate whose bulky, lipophilic adamantane cage makes it a valuable building block in medicinal chemistry and materials science.[1][2] The successful application of this reagent in synthesis, purification, and formulation hinges on a thorough understanding of its solubility characteristics. This guide provides a comprehensive technical overview of the theoretical and practical aspects of determining the solubility of this compound. We delve into the physicochemical properties that govern its solubility, present a detailed, field-proven protocol for its experimental determination using the gold-standard shake-flask method, and offer insights into the expected solubility profile in various solvent systems. This document is intended for researchers, chemists, and drug development professionals who require a robust and reliable methodology for characterizing this and similar adamantane derivatives.

Introduction: The Significance of a Well-Defined Solubility Profile

This compound is a solid organic compound featuring a tricyclic adamantane moiety attached to a bromomethyl ketone functional group.[3][4] The adamantane structure is a rigid, three-dimensional hydrocarbon cage that imparts high lipophilicity and unique steric properties.[1] These characteristics are highly sought after in drug discovery to modulate a compound's ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, often enhancing permeability across the blood-brain barrier.[1]

The utility of this compound as a synthetic precursor is well-documented, serving as a starting point for novel ester derivatives and other complex molecules.[5][6] However, its large, non-polar nature presents challenges in selecting appropriate reaction solvents, purification methods (such as recrystallization), and, if relevant, formulation media. An accurately determined solubility profile is not merely academic; it is a critical parameter that dictates:

-

Reaction Kinetics and Yield: Ensuring the reagent is fully dissolved can be essential for achieving optimal reaction rates and maximizing product yield.

-

Process Development & Scale-Up: Knowledge of solubility is fundamental for designing efficient and reproducible crystallization and purification protocols.[5]

-

Formulation for In-Vitro Assays: For biological screening, achieving sufficient concentration in aqueous or mixed-solvent systems is a prerequisite for obtaining meaningful data.[7]

This guide provides the necessary framework to experimentally establish the solubility of this compound with high fidelity.

Physicochemical Characteristics

A foundational understanding of a compound's intrinsic properties is essential before undertaking solubility studies. The key physicochemical data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 5122-82-7 | [3][4] |

| Molecular Formula | C₁₂H₁₇BrO | [2][3] |

| Molecular Weight | 257.17 g/mol | [2][4] |

| Appearance | Solid | [4] |

| Melting Point | 76-79 °C (lit.) | [3][4][5] |

| Purity | ≥95% - 97% (Typical) | [2][4] |

| Storage Conditions | Room Temperature | [3] |

The Theoretical Basis of Solubility

Thermodynamic ("Equilibrium") Solubility

This guide focuses on the determination of thermodynamic solubility, which is the maximum concentration of a solute that can dissolve in a solvent at equilibrium under specified conditions (temperature, pressure).[8] This is a fundamental, intrinsic property of the compound-solvent system. It is distinct from kinetic solubility, which measures the concentration at which a compound, rapidly dissolved from a high-concentration stock (e.g., in DMSO), begins to precipitate in an aqueous medium.[9] While kinetic solubility is useful for high-throughput screening, thermodynamic solubility is the "gold standard" required for biopharmaceutical characterization, pre-formulation, and process chemistry.[8][9]

Structural Impact on Solubility

The solubility of this compound is a tale of two competing structural features:

-

The Adamantane Cage: This large, rigid, and non-polar hydrocarbon group dominates the molecule's character, driving its lipophilicity ("fat-loving") nature. It is expected to interact favorably with non-polar and moderately polar organic solvents through van der Waals forces. The inclusion of an adamantyl group can increase the calculated partition coefficient (cLogP) of a molecule by approximately 3.1 log units, significantly favoring partitioning into organic phases over aqueous ones.[1]

-

The Bromomethyl Ketone Group: The carbonyl (C=O) group introduces polarity and a hydrogen bond acceptor site, while the bromine atom adds further polarity. These features provide some capacity for interaction with more polar solvents.

The overall solubility will be dictated by the balance of these forces. It is anticipated that the compound will exhibit poor solubility in water and high solubility in a range of common organic solvents.

Experimental Protocol: Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is the universally recognized benchmark for determining thermodynamic solubility.[8][10] The underlying principle is to create a saturated solution by agitating an excess amount of the solid compound in the chosen solvent for a sufficient period to reach equilibrium. The subsequent challenge, and the focus of this protocol, is to accurately separate the saturated supernatant from the undissolved solid and quantify the analyte concentration.[10]

Experimental Workflow Diagram

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Step-by-Step Methodology

This protocol emphasizes self-validation and analytical robustness.

4.2.1 Materials & Equipment

-

This compound (purity ≥97%)

-

HPLC-grade solvents (e.g., Ethanol, Acetone, Acetonitrile, Dimethylformamide (DMF), Ethyl Acetate, Water)

-

2-4 mL glass vials with screw caps and PTFE septa

-

Analytical balance (4 decimal places)

-

Calibrated positive displacement pipettes

-

Shaking incubator or orbital shaker with temperature control

-

Benchtop centrifuge with temperature control

-

HPLC system with UV detector, C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Syringe filters (0.22 µm PTFE, optional, for validation)

4.2.2 Protocol

-

Preparation of Vials:

-

To a series of 2 mL glass vials, add an excess amount of this compound (e.g., 10-20 mg). The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.[10]

-

Causality: Adding a clear excess makes the exact mass added non-critical; the system's equilibrium concentration is independent of the amount of excess solid.

-

-

Solvent Addition:

-

Accurately add a precise volume (e.g., 1.0 mL) of the desired test solvent to each vial. Perform each solvent experiment in triplicate for statistical validity.

-

-

Equilibration:

-

Tightly cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25.0 ± 0.5 °C).

-

Agitate the vials for a predetermined period, typically 24 to 72 hours. An initial time-course experiment (sampling at 12, 24, 48, 72 hours) is recommended to determine when the concentration in solution reaches a plateau, thereby empirically defining the true equilibrium time.

-

Trustworthiness: Without confirming the time to equilibrium, one might prematurely sample and report a falsely low (non-equilibrium) solubility value.

-

-

Phase Separation:

-

After equilibration, transfer the vials to a centrifuge set to the same temperature as the incubator.

-

Centrifuge the samples at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

-

Expertise: Centrifugation is often preferred over filtration for initial phase separation to avoid potential compound adsorption onto the filter membrane, which could artificially lower the measured solubility.[7]

-

-

Sampling and Dilution:

-

Immediately after centrifugation, carefully withdraw an aliquot (e.g., 100 µL) from the middle of the supernatant, taking extreme care not to disturb the solid pellet.

-

Dilute the aliquot with a suitable solvent (typically the HPLC mobile phase) to a concentration that is expected to fall within the linear range of the analytical method's calibration curve.

-

-

Analytical Quantification (HPLC-UV):

-

Analyze the diluted samples using a validated HPLC-UV method. The method should be proven for linearity, accuracy, and precision.

-

Prepare a multi-point calibration curve (typically 5-7 points) using accurately weighed standards of this compound dissolved in the mobile phase.

-

Trustworthiness: A validated analytical method is non-negotiable. Using HPLC ensures that the measurement is specific to the parent compound and is not inflated by the presence of soluble impurities or degradants.[7]

-

-

Calculation:

-

Determine the concentration of the diluted sample from the linear regression of the calibration curve.

-

Calculate the original concentration in the saturated solution by multiplying the result by the dilution factor.

-

Report the final solubility in appropriate units (e.g., mg/mL or mol/L) as the mean ± standard deviation of the triplicate measurements.

-

Anticipated Solubility Profile

While specific, publicly available quantitative data is scarce, an informed prediction of the solubility profile can be made based on physicochemical principles and information from synthesis literature.

-

Aqueous Solvents (e.g., Water, Buffers): Expected to be very low . The highly lipophilic adamantane cage will dominate, leading to unfavorable interactions with the highly polar, hydrogen-bonded network of water.

-

Polar Aprotic Solvents (e.g., Acetone, DMF, Acetonitrile): Expected to be moderate to high . These solvents can effectively solvate the polar ketone portion of the molecule without the high energetic penalty of disrupting a hydrogen-bonding network. DMF was used as a reaction solvent, suggesting good solubility.[5] Acetone was used for recrystallization, also indicating significant solubility.[5]

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Expected to be moderate to high . Ethanol is successfully used for recrystallization, which implies high solubility at elevated temperatures and moderate solubility at room temperature.[5] These solvents can interact with the ketone group via hydrogen bonding.

-

Non-Polar Solvents (e.g., Hexane, Petroleum Ether): Expected to be low to moderate . While these solvents will interact well with the adamantane cage, they are poor at solvating the polar bromomethyl ketone group. Its synthesis in a petroleum ether/methanol mixture suggests some solubility in less polar systems.[5]

Table for Experimental Data Recording:

| Solvent | Temperature (°C) | Mean Solubility (mg/mL) | Standard Deviation |

|---|---|---|---|

| Water | 25.0 | ||

| Ethanol | 25.0 | ||

| Acetone | 25.0 | ||

| Acetonitrile | 25.0 | ||

| Ethyl Acetate | 25.0 | ||

| Dimethylformamide | 25.0 |

| Hexane | 25.0 | | |

Conclusion

The solubility of this compound is a critical parameter that directly impacts its successful application in research and development. Due to its pronounced lipophilicity, a quantitative understanding of its behavior in various organic solvents is essential for optimizing synthetic protocols, purification, and formulation. The shake-flask method, coupled with a robust and specific analytical technique like HPLC-UV, represents the gold standard for obtaining reliable thermodynamic solubility data. The detailed protocol and theoretical framework provided in this guide equip scientists with a self-validating system to accurately characterize this important building block, enabling more efficient and predictable scientific outcomes.

References

- ChemBK. (2024, April 9). This compound.

- Bergström, C. A., et al. (2019, September). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate.

- Bevan, M., & Lloyd, P. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Technology Networks.

- Sobczak, A., et al. (2013, May). Determination of adamantane derivatives in pharmaceutical formulations by using spectrophotometric UV-Vis method. PubMed.

- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- MDPI. (n.d.). Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives.

- ConnectSci. (2024, August 2). Unlocking therapeutic potential: the role of adamantane in drug discovery.

Sources

- 1. connectsci.au [connectsci.au]

- 2. scbt.com [scbt.com]

- 3. chembk.com [chembk.com]

- 4. 1-金刚烷基溴甲酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | 5122-82-7 [chemicalbook.com]

- 6. Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives [mdpi.com]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. researchgate.net [researchgate.net]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

An In-depth Technical Guide to the Mechanism of Action of 1-Adamantyl Bromomethyl Ketone

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of 1-Adamantyl bromomethyl ketone. We will delve into the unique chemical properties conferred by the adamantyl cage and the bromomethyl ketone functional group, which together define its reactivity and biological activity. This document will explore its role as a covalent modifier of biological macromolecules, a characteristic that underpins its utility as a versatile chemical probe and a precursor for targeted therapeutic agents. The guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's mode of action.

Introduction: The Structural and Chemical Uniqueness of this compound

This compound, also known as 1-(bromoacetyl)adamantane, is a polycyclic organic compound featuring a rigid adamantane cage structure appended to a reactive bromomethyl ketone functional group.[1][2] The adamantane moiety, a diamondoid hydrocarbon, imparts a high degree of lipophilicity and steric bulk, properties that significantly influence its interaction with biological systems.[3] The bromomethyl ketone group, on the other hand, is a potent electrophile, rendering the molecule susceptible to nucleophilic attack.[2] This duality of a bulky, lipophilic anchor and a reactive electrophilic warhead is central to its mechanism of action.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₇BrO | [1][4] |

| Molecular Weight | 257.17 g/mol | [1][4] |

| Melting Point | 76-79 °C | [4][5][6] |

| Appearance | White to off-white solid | [2][4] |

| CAS Number | 5122-82-7 | [1][4] |

The Core Mechanism: Covalent Modification of Nucleophilic Residues

The primary mechanism of action of this compound is its function as an irreversible covalent inhibitor. The carbon atom of the bromomethyl group is highly electrophilic due to the electron-withdrawing effects of the adjacent carbonyl group and the bromine atom. This electrophilicity drives the reaction with nucleophilic residues in biological macromolecules, most notably the side chains of amino acids in proteins.

Key nucleophilic amino acid residues that are susceptible to modification by this compound include:

-

Cysteine: The thiol group (-SH) of cysteine is a potent nucleophile and a common target for electrophilic compounds.

-

Histidine: The imidazole ring of histidine can be alkylated.

-

Lysine: The primary amine (-NH₂) in the side chain of lysine can act as a nucleophile.

-

Serine: While the hydroxyl group (-OH) of serine is a weaker nucleophile, it can be a target, particularly in the active sites of enzymes where its reactivity is enhanced.

The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the nucleophilic residue attacks the electrophilic carbon, displacing the bromide ion as a leaving group. This results in the formation of a stable covalent bond between the adamantyl ketone moiety and the target molecule.

Figure 1: General mechanism of covalent modification by this compound.

Biological Implications and Potential Targets

The ability of this compound to covalently modify proteins makes it a valuable tool for identifying and characterizing enzyme active sites and other functional protein domains. While this compound itself is primarily a research chemical, the adamantyl ketone scaffold is present in a variety of potent and selective enzyme inhibitors.

Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

A significant body of research has focused on adamantyl heterocyclic ketones as potent and selective inhibitors of 11β-HSD1.[7][8] This enzyme is responsible for the conversion of inactive cortisone to active cortisol, and its inhibition is a therapeutic strategy for metabolic diseases such as diabetes and obesity.[7][8] While this compound is a synthetic precursor to these more complex inhibitors, its core structure contributes to the binding and inhibitory activity.[8] The adamantyl group provides a lipophilic anchor that can interact with hydrophobic pockets in the enzyme's active site.

Potential Inhibition of Phospholipase A₂ (PLA₂) Enzymes

Bromomethyl ketones are a known class of inhibitors for phospholipase A₂ (PLA₂) enzymes. For instance, p-bromophenacyl bromide is a classic inhibitor of PLA₂. Given the structural similarity, it is plausible that this compound could also inhibit PLA₂ activity. Cytosolic PLA₂ (cPLA₂) is a key enzyme in the inflammatory cascade, responsible for the release of arachidonic acid, the precursor to prostaglandins and leukotrienes.[9] Irreversible inhibition of cPLA₂ by a covalent modifier like this compound would block this pathway.

Broader Kinase Inhibition

The adamantyl moiety has been incorporated into inhibitors of other kinases, such as c-Jun N-terminal kinase (JNK).[10] The bulky adamantyl group can confer selectivity by interacting with specific hydrophobic regions near the ATP-binding site of certain kinases.[10] This suggests that this compound could serve as a scaffold for the development of novel kinase inhibitors.

Figure 2: Hypothetical inhibition of the cPLA₂ inflammatory pathway by this compound.

Experimental Protocols for Assessing Covalent Inhibition

To experimentally validate the mechanism of action of this compound, a series of biochemical and cellular assays can be employed.

In Vitro Enzyme Inhibition Assay

This protocol is designed to determine the inhibitory potency (e.g., IC₅₀) of this compound against a purified enzyme.

Methodology:

-

Enzyme Preparation: Purify the target enzyme (e.g., cPLA₂) to homogeneity.

-

Inhibitor Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

-

Incubation: Pre-incubate the enzyme with varying concentrations of the inhibitor for different time points to assess time-dependent inhibition, a hallmark of irreversible inhibitors.

-

Assay Initiation: Initiate the enzymatic reaction by adding the substrate.

-

Detection: Monitor product formation over time using a suitable detection method (e.g., fluorescence, absorbance).

-

Data Analysis: Plot the initial reaction rates against the inhibitor concentration to determine the IC₅₀ value.

Mass Spectrometry for Adduct Identification

This protocol aims to identify the specific amino acid residue(s) modified by the inhibitor.

Methodology:

-

Inhibition Reaction: Incubate the target protein with an excess of this compound.

-

Proteolytic Digestion: Digest the protein into smaller peptides using a protease (e.g., trypsin).

-

LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry (MS/MS).

-

Data Analysis: Search the MS/MS data for peptides with a mass shift corresponding to the addition of the adamantyl ketone moiety (mass of C₁₂H₁₇O). Fragmentation data will pinpoint the modified amino acid.

Figure 3: Workflow for identifying the site of covalent modification by mass spectrometry.

Conclusion

The mechanism of action of this compound is rooted in its unique chemical architecture. The adamantyl group provides a lipophilic scaffold for engaging with hydrophobic pockets in target proteins, while the bromomethyl ketone functional group acts as an electrophilic warhead that covalently modifies nucleophilic amino acid residues. This irreversible mode of action makes it a powerful tool for chemical biology and a promising starting point for the design of targeted covalent inhibitors for a range of enzymes implicated in human disease. Further research is warranted to fully elucidate the specific protein targets of this compound and to explore its potential in drug discovery and development.

References

- Su, X., et al. (2011). Discovery of adamantyl heterocyclic ketones as potent 11β-hydroxysteroid dehydrogenase type 1 inhibitors. ChemMedChem, 6(8), 1335-1343. [Link]

- Su, X., et al. (2011). Discovery of Adamantyl Heterocyclic Ketones as Potent 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors. ChemMedChem, 6(8), 1335-1343. [Link]

- Department of Pharmacology. Adamantyl, phenyl, and benzyl ketone derivatives as inhibitors of 11β-hydroxysteroid dehydrogenase type I useful in the treatment of diseases and preparation and pharmaceutical compositions thereof. [Link]

- Su, X., et al. (2010). Discovery of adamantyl ethanone derivatives as potent 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) inhibitors. ChemMedChem, 5(7), 1026-1044. [Link]

- Lindsley, C. W., et al. (2012). Identification of an Adamantyl Azaquinolone JNK Selective Inhibitor. ACS Medicinal Chemistry Letters, 3(10), 824-828. [Link]

- ChemBK. This compound. [Link]

- ResearchGate. Selected inhibitors of cPLA2α studied in clinical or pre-clinical trials. [Link]

- Lio, Y. C., & Dennis, E. A. (1995). Inhibition of macrophage Ca(2+)-independent phospholipase A2 by bromoenol lactone and trifluoromethyl ketones. The Journal of biological chemistry, 270(1), 445-451. [Link]

- Frazier, K. S., et al. (1998). Phospholipase A2 inhibitors p-bromophenacyl bromide and arachidonyl trifluoromethyl ketone suppressed interleukin-2 (IL-2) expression in murine primary splenocytes. Toxicology letters, 94(2), 105-113. [Link]

- de Meijere, A., et al. (2014). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Pharmaceuticals, 7(5), 576-656. [Link]

- Dolan-O'keefe, M., & Nick, H. S. (1999). Inhibition of cytoplasmic phospholipase A2 expression by glucocorticoids in rat intestinal epithelial cells. Gastroenterology, 116(4), 855-864. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. CAS 5122-82-7: Adamantyl bromomethyl ketone | CymitQuimica [cymitquimica.com]

- 3. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound 97 5122-82-7 [sigmaaldrich.com]

- 5. chembk.com [chembk.com]

- 6. This compound 97 5122-82-7 [sigmaaldrich.com]

- 7. Discovery of adamantyl heterocyclic ketones as potent 11β-hydroxysteroid dehydrogenase type 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of Adamantyl Heterocyclic Ketones as Potent 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of cytoplasmic phospholipase A2 expression by glucocorticoids in rat intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification of an Adamantyl Azaquinolone JNK Selective Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

The Adamantane Scaffold: A Rigorous Guide to its Privileged Role in Drug Discovery

Abstract

The adamantane scaffold, a rigid, lipophilic, and three-dimensional carbocyclic motif, has carved a significant niche in modern drug discovery. Its unique physicochemical properties offer medicinal chemists a powerful tool to overcome common challenges in drug design, such as metabolic instability and poor bioavailability.[1] This technical guide provides an in-depth exploration of the adamantane scaffold's role in medicinal chemistry, detailing its impact on drug properties, its application in diverse therapeutic areas, and the experimental methodologies used to evaluate adamantane-containing compounds. From the pioneering antiviral agents to sophisticated enzyme inhibitors and central nervous system modulators, the adamantane core has proven to be a versatile and privileged structure.[2][3]

Part 1: The Adamantane Advantage: Core Physicochemical Properties

The utility of the adamantane moiety in drug design stems from a confluence of advantageous structural and physicochemical characteristics.[4] Unlike flat, aromatic systems that dominate many drug candidates, adamantane provides a robust, three-dimensional framework that can be strategically exploited.[1][5]

-

Lipophilicity and Bioavailability: The bulky and non-polar nature of the adamantane cage significantly increases the lipophilicity of a molecule.[1][6] This property can enhance a drug's ability to cross biological membranes, including the blood-brain barrier (BBB), thereby improving its bioavailability and central nervous system (CNS) penetration.[5][6] The incorporation of an adamantyl group can increase the calculated partition coefficient (cLogP) by a significant margin, facilitating the transport of drugs to their target sites.[1]

-

Three-Dimensionality and Target Engagement: In an era where drug discovery is often criticized for producing overly planar molecules, the adamantane scaffold provides a rigid, three-dimensional framework.[1][5] This rigidity allows for the precise spatial orientation of pharmacophoric groups, enabling a more effective and selective interaction with the binding sites of biological targets, particularly ion channels and enzymes.[1][7]

-

Metabolic Stability: The rigid, cage-like structure of adamantane is highly resistant to metabolic degradation.[4][5] By incorporating this moiety, medicinal chemists can shield adjacent functional groups from enzymatic cleavage, thereby increasing the metabolic stability and plasma half-life of a drug.[5]

Table 1: Physicochemical Properties of Key Adamantane-Based Drugs

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | cLogP | Therapeutic Class |

| Adamantane | C₁₀H₁₆ | 136.24 | 2.9 | Scaffold |

| Amantadine | C₁₀H₁₇N | 151.25 | 2.4 | Antiviral, Anti-Parkinsonian |

| Memantine | C₁₂H₂₁N | 179.30 | 3.3 | NMDA Receptor Antagonist |

| Rimantadine | C₁₂H₂₁N | 179.30 | 3.3 | Antiviral |

| Vildagliptin | C₁₇H₂₅N₃O₂ | 303.40 | 0.6 | Anti-Diabetic (DPP-4 Inhibitor) |

| Saxagliptin | C₁₈H₂₅N₃O₂ | 315.41 | 1.4 | Anti-Diabetic (DPP-4 Inhibitor) |

Part 2: Therapeutic Applications and Mechanisms of Action

The versatility of the adamantane scaffold is evident in its successful application across a range of diseases.[2]

A. Antiviral Activity: The Genesis of Adamantane Therapeutics

Adamantane derivatives were among the first antiviral drugs discovered, marking a significant milestone in medicinal chemistry.[3][8] Amantadine and its α-methyl derivative, rimantadine, were foundational in demonstrating the therapeutic potential of this scaffold against the influenza A virus.[9][10]

Mechanism of Action: M2 Proton Channel Blockade

The primary antiviral mechanism of amantadine and rimantadine involves the inhibition of the influenza A virus M2 protein, which functions as a proton-selective ion channel.[9][10][11] This channel is critical for the early stages of viral replication. After the virus enters the host cell via an endosome, the acidic environment of the endosome activates the M2 channel, allowing protons to flow into the virion. This acidification process is essential for the uncoating of the virus, which releases the viral ribonucleoprotein (vRNP) complex into the cytoplasm, allowing replication to begin.[9][11] Amantadine and rimantadine bind to the pore of the M2 channel, physically blocking the passage of protons.[9] This inhibition of viral uncoating effectively halts the replication cycle.[11][12]

Caption: Workflow of Influenza A M2 channel inhibition by adamantane derivatives.

Experimental Protocol: Plaque Reduction Assay for Antiviral Efficacy

This protocol outlines a standard method for determining the concentration of an antiviral compound that inhibits virus-induced plaque formation by 50% (IC₅₀).

-

Cell Seeding: Seed confluent monolayers of Madin-Darby Canine Kidney (MDCK) cells in 6-well plates and incubate until they reach 90-100% confluency.

-

Virus Infection: Wash the cell monolayers with phosphate-buffered saline (PBS). Infect the cells with a dilution of Influenza A virus calculated to produce 50-100 plaques per well. Allow adsorption for 1 hour at 37°C.

-

Compound Treatment: Prepare serial dilutions of the adamantane test compound in an overlay medium (e.g., MEM containing 1% agarose and trypsin).

-

Overlay and Incubation: After the adsorption period, remove the virus inoculum and add the compound-containing overlay medium to each well. Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, until plaques are visible.

-

Plaque Visualization and Counting: Fix the cells with a 10% formaldehyde solution. Stain the cells with a 0.1% crystal violet solution to visualize the plaques (clear zones where cells have been lysed).

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control (no compound). Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

B. Neurological Disorders: Harnessing CNS Penetration

The inherent lipophilicity of the adamantane scaffold makes it ideal for designing drugs that can effectively cross the blood-brain barrier.[5][13] This property has been successfully leveraged in the development of treatments for neurodegenerative diseases like Alzheimer's and Parkinson's.[14][15]

Mechanism 1: NMDA Receptor Antagonism (Memantine)

In Alzheimer's disease, neuronal damage is partly caused by excitotoxicity, a process driven by the excessive activation of N-methyl-D-aspartate (NMDA) receptors by the neurotransmitter glutamate.[14][16] This overstimulation leads to a prolonged influx of Ca²⁺ ions, triggering downstream pathways that result in cell death.[16][17]

Memantine is a clinically useful drug for treating Alzheimer's disease.[18][19] It acts as an uncompetitive, low-to-moderate affinity, open-channel blocker of the NMDA receptor.[18][20] This mechanism is unique and crucial to its therapeutic success. It preferentially blocks the excessive, pathological activation of NMDA receptors associated with disease states while sparing the normal, transient physiological activation required for learning and memory.[14][16] This distinguishes it from other high-affinity NMDA antagonists that block all receptor activity and cause significant side effects.[18]

Caption: Modulation of NMDA receptor-mediated excitotoxicity by memantine.

Mechanism 2: Dopaminergic Modulation (Amantadine)

In Parkinson's disease, the symptomatic benefits of amantadine are attributed to its modulation of dopaminergic neurotransmission.[14] It is believed to enhance the release of dopamine from neurons and inhibit its reuptake, helping to restore the depleted levels of this neurotransmitter in the basal ganglia and alleviate motor symptoms.[14]

Experimental Protocol: In Vitro NMDA Receptor Binding Assay

This radioligand binding assay is used to determine the affinity of test compounds for the NMDA receptor.

-

Membrane Preparation: Prepare synaptic membranes from rat forebrain tissue through homogenization and differential centrifugation.

-

Assay Buffer: Use a Tris-HCl buffer (pH 7.4) for the binding assay.

-

Radioligand: Use a radiolabeled NMDA receptor antagonist, such as [³H]MK-801, as the ligand.

-

Incubation: In a 96-well plate, combine the prepared membranes, the radioligand, and varying concentrations of the adamantane test compound. Include a control for non-specific binding using an excess of a known unlabeled antagonist (e.g., unlabeled MK-801).

-

Equilibration: Incubate the mixture at room temperature to allow the binding to reach equilibrium.

-

Filtration and Washing: Terminate the assay by rapid filtration through glass fiber filters to separate bound from free radioligand.[14] Wash the filters with ice-cold buffer to remove any non-specifically bound ligand.[14]

-

Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.[14]

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ of the test compound (the concentration that displaces 50% of the radioligand) and subsequently calculate the inhibition constant (Ki) value.[14]

C. Metabolic Diseases: Precision Enzyme Inhibition

The adamantane scaffold's ability to orient functional groups for optimal target engagement has been instrumental in developing highly selective enzyme inhibitors.[21] Vildagliptin and saxagliptin are prime examples, used in the management of type 2 diabetes.[1][2]

Mechanism of Action: DPP-4 Inhibition

Vildagliptin and saxagliptin are potent inhibitors of dipeptidyl peptidase-4 (DPP-4), a serine protease.[1][22] The enzyme DPP-4 is responsible for the rapid degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[23] These incretin hormones are released from the gut after a meal and play a crucial role in glucose homeostasis by stimulating insulin secretion and suppressing glucagon secretion from the pancreas.

By inhibiting DPP-4, these drugs prevent the breakdown of incretins, leading to increased and prolonged activity of GLP-1 and GIP.[23] This enhances glucose-dependent insulin release, reduces glucagon levels, and ultimately improves glycemic control in patients with type 2 diabetes.[24] The adamantane group in these molecules contributes to their potent and selective inhibition of the enzyme.[1][4] Both vildagliptin and saxagliptin form a covalent bond with the serine residue in the active site of DPP-4, leading to sustained inhibition.[22][24]

Caption: Mechanism of DPP-4 inhibition by adamantane-containing gliptins.

Experimental Protocol: Fluorometric DPP-4 Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit DPP-4 activity using a fluorogenic substrate.

-

Reagents: Prepare a reaction buffer (e.g., Tris-HCl, pH 7.5), recombinant human DPP-4 enzyme, and a fluorogenic substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin, Gly-Pro-AMC).

-

Compound Preparation: Prepare serial dilutions of the adamantane test compounds in the reaction buffer.

-

Assay Procedure: In a 96-well black microplate, add the DPP-4 enzyme and the test compound at various concentrations. Include a positive control (a known DPP-4 inhibitor) and a negative control (buffer only).

-

Pre-incubation: Pre-incubate the enzyme and compound mixture at 37°C for 15 minutes to allow for binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to all wells.

-

Fluorescence Reading: Immediately begin monitoring the increase in fluorescence (Excitation: ~360 nm, Emission: ~460 nm) over time using a fluorescence plate reader. The cleavage of the AMC group by DPP-4 releases the fluorescent AMC molecule.

-

Data Analysis: Calculate the rate of reaction (slope of the fluorescence vs. time plot) for each concentration. Determine the percentage of inhibition relative to the negative control. Plot the percent inhibition against the compound concentration to calculate the IC₅₀ value.

D. Emerging Frontiers: Anticancer and Antimicrobial Research

The application of adamantane derivatives is expanding into new therapeutic areas. In oncology, adamantane-based compounds are being investigated for their diverse anticancer mechanisms, including the induction of apoptosis and the inhibition of tyrosine kinases.[25][26] Hybrid molecules, such as adamantane-conjugated platinum complexes, have demonstrated enhanced cytotoxicity against cancer cell lines.[25] Furthermore, recent studies have highlighted the potential of adamantane derivatives as antimicrobial agents, addressing the growing challenge of bacterial resistance.[27]

Conclusion

The adamantane scaffold represents a privileged structure in drug discovery, offering a unique combination of properties that can be strategically employed to enhance the therapeutic potential of small molecules.[1] Its inherent lipophilicity, rigidity, and three-dimensional nature provide medicinal chemists with a versatile tool to improve pharmacokinetic and pharmacodynamic profiles.[1][5] The clinical success of adamantane-based drugs in treating viral infections, neurological disorders, and metabolic diseases validates its importance. As synthetic methodologies become more advanced, the exploration of novel, multi-substituted adamantane derivatives will undoubtedly continue to yield innovative therapeutics, solidifying the role of this "lipophilic bullet" as a cornerstone of modern medicinal chemistry.[21]

References

- Chen, H. S. V., & Lipton, S. A. (2005). The Molecular Basis of Memantine Action in Alzheimer's Disease and Other Neurological Disorders. Current Alzheimer Research, 2(2), 147-151. [Link]

- Wikipedia. (n.d.). Amantadine. In Wikipedia. [Link]

- Spilovska, K., Zemek, F., Korabecny, J., & Kuca, K. (2016). Adamantane - A Lead Structure for Drugs in Clinical Practice. Current Medicinal Chemistry, 23(29), 3245-3266. [Link]

- Journal of Chemical Health Risks. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Journal of Chemical Health Risks. [Link]

- Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. [Link]

- ConnectSci. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. ConnectSci. [Link]

- Al-Kuraishy, H. M., Al-Gareeb, A. I., & Batiha, G. E. S. (2021). Potential for the Repurposing of Adamantane Antivirals for COVID-19. Viruses, 13(2), 293. [Link]

- Patsnap Synapse. (2024). What is the mechanism of Memantine hydrochloride?.

- Geldenhuys, W. J., & Van der Schyf, C. J. (2011). Use of the adamantane structure in medicinal chemistry. Current Medicinal Chemistry, 18(1), 101-123. [Link]

- BrainKart. (2018). Antiinfluenza Agents: Amantadine and Rimantadine. BrainKart. [Link]

- Lipton, S. A. (2005). The Molecular Basis of Memantine Action in Alzheimer's Disease and Other Neurological Disorders: Low-Affinity, Uncompetitive Antagonism. Current Alzheimer Research, 2(2), 153-165. [Link]

- Gonzalez, G. (2010). Use of the Adamantane Structure in Medicinal Chemistry. Current Medicinal Chemistry, 17(16), 1574-1596. [Link]

- ResearchGate. (n.d.). The Covalent Inhibition Mechanism of Antidiabetic Drugs--Vildagliptin vs Saxagliptin.

- The Role of Adamantane Derivatives in Modern Drug Discovery. (n.d.).

- Grieb, P., & Rejdak, K. (2020). Adamantanes for the Treatment of Neurodegenerative Diseases in the Era of the COVID-19 Pandemic. Journal of Clinical Medicine, 9(10), 3293. [Link]

- Medical Pharmacology. (n.d.). Amantadine and Rimantadine. Medical Pharmacology. [Link]

- MedlinePlus. (2016). Memantine.

- Alexander, B., & San-Juan, D. (2024). Memantine. In StatPearls.

- Tzani, A., et al. (2021). Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. Molecules, 26(11), 3294. [Link]

- Shibnev, V. A., et al. (2011). [New adamantane derivatives and ways of overcoming the resistance of influenza A viruses to rimantadine and amantadine]. Voprosy Virusologii, 56(2), 36-39. [Link]

- Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516-3604. [Link]

- The adamantane scaffold: Beyond a lipophilic moiety. (2025). European Journal of Medicinal Chemistry. [Link]

- Szymańska, E., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Applied Sciences, 14(9), 3700. [Link]

- Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516-3604. [Link]

- Al-Wahaibi, L. H., et al. (2023). Novel Adamantane-Linked Isothiourea Derivatives as Potential Chemotherapeutic Agents: Synthesis, Structural Insights, and Antimicrobial/Anti-Proliferative Profiles. ACS Omega, 8(14), 13023-13037. [Link]

- Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. (2023). International Journal of Molecular Sciences, 24(15), 12151. [Link]

- Pharmacology of Amantadine and Rimantadine Anti influenza drugs ; Mechanism of action, Clinical uses. (2024, June 20). YouTube. [Link]

- Anti-cancer activity of adamantane derivatives. (2020).

- Patsnap Synapse. (2023). Deep Scientific Insights on Vildagliptin's R&D Progress, Mechanism of Action, and Drug Target.

- A novel adamantane thiadiazole derivative induces mitochondria-mediated apoptosis in lung carcinoma cell line. (2017). Bioorganic & Medicinal Chemistry Letters, 27(2), 238-243. [Link]

- ResearchGate. (n.d.). Amine derivatives of adamantane with antiviral activity.

- Grieb, P., & Rejdak, K. (2023). Adamantanes for the treatment of neurodegenerative diseases in the presence of SARS-CoV-2. Frontiers in Neurology, 14, 1113540. [Link]

- Tsvetanova, E., et al. (2022). New Myrtenal–Adamantane Conjugates Alleviate Alzheimer's-Type Dementia in Rat Model. Pharmaceuticals, 15(9), 1047. [Link]

- ResearchGate. (n.d.). Structure activity relationship of adamantane compounds.

- El-Gamal, M. I., et al. (2021). Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling. International Journal of Molecular Sciences, 22(16), 8758. [Link]

- Ahrén, B. (2013). Vildagliptin: a DPP-4 inhibitor for the treatment of Type 2 diabetes. Future Medicinal Chemistry, 5(1), 13-24. [Link]

- Tominack, R. L., & Hayden, F. G. (1987). Rimantadine hydrochloride and amantadine hydrochloride use in influenza A virus infections. Infectious Disease Clinics of North America, 1(2), 459-478. [Link]

- Adamantane amine derivatives as dual acting NMDA receptor and voltage-gated calcium channel inhibitors for neuroprotection. (2016). MedChemComm, 7(6), 1185-1192. [Link]

- Szymańska, E., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Applied Sciences, 14(9), 3700. [Link]

- Design and synthesis of bioactive 1,2-annulated adamantane derivatives. (2005). Organic & Biomolecular Chemistry, 3(13), 2445-2451. [Link]

- Al-Wahaibi, L. H., et al. (2020). Structural Insights and Docking Analysis of Adamantane-Linked 1,2,4-Triazole Derivatives as Potential 11β-HSD1 Inhibitors. Molecules, 25(21), 5099. [Link]

- National Center for Biotechnology Information. (2023). Dipeptidyl Peptidase IV (DPP IV) Inhibitors.

- Ahrén, B. (2011). Mechanisms of action of the dipeptidyl peptidase‐4 inhibitor vildagliptin in humans. Diabetes, Obesity and Metabolism, 13(9), 775-783. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. connectsci.au [connectsci.au]

- 6. Use of the Adamantane Structure in Medicinal Chemistry: Ingenta Connect [ingentaconnect.com]

- 7. Use of the adamantane structure in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Amantadine - Wikipedia [en.wikipedia.org]

- 10. brainkart.com [brainkart.com]

- 11. Medical Pharmacology: Antiviral Drugs [pharmacology2000.com]

- 12. m.youtube.com [m.youtube.com]

- 13. New Myrtenal–Adamantane Conjugates Alleviate Alzheimer’s-Type Dementia in Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. neurodegenerativejournal.com [neurodegenerativejournal.com]

- 16. The Molecular Basis of Memantine Action in Alzheimer's Disease an...: Ingenta Connect [ingentaconnect.com]

- 17. What is the mechanism of Memantine hydrochloride? [synapse.patsnap.com]

- 18. Mechanism of action of memantine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Memantine: MedlinePlus Drug Information [medlineplus.gov]

- 20. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. scispace.com [scispace.com]

- 22. researchgate.net [researchgate.net]

- 23. Deep Scientific Insights on Vildagliptin's R&D Progress, Mechanism of Action, and Drug Target [synapse.patsnap.com]

- 24. openaccessjournals.com [openaccessjournals.com]

- 25. jchr.org [jchr.org]

- 26. Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties [mdpi.com]

An In-depth Technical Guide to 1-Adamantyl Bromomethyl Ketone: A Versatile Synthetic Building Block

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Adamantyl bromomethyl ketone, a unique bicyclic α-haloketone, has emerged as a pivotal building block in modern organic synthesis and medicinal chemistry.[1] Its rigid, lipophilic adamantane cage combined with the reactive bromomethyl ketone functionality provides a powerful tool for constructing complex molecular architectures. This guide offers an in-depth exploration of its synthesis, chemical properties, and diverse applications, with a particular focus on its role in the development of novel therapeutic agents. Detailed experimental protocols, mechanistic insights, and a comprehensive review of its utility in synthesizing heterocyclic compounds and enzyme inhibitors are presented to empower researchers in leveraging this versatile reagent for their synthetic endeavors.

Introduction: The Adamantane Advantage